4-(Cyclopentanecarbonyl)thiobenzaldehyde
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Overview
Description
4-(Cyclopentanecarbonyl)thiobenzaldehyde is an organic compound that features a thiocarbonyl group (C=S) attached to a benzaldehyde moiety, with a cyclopentanecarbonyl group as a substituent. This compound is part of the broader class of thiocarbonyl compounds, which are known for their unique chemical properties and reactivity due to the presence of the sulfur atom in the carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentanecarbonyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanecarbonyl chloride with thiobenzaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentanecarbonyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Cyclopentanecarbonyl)thiobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopentanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiobenzaldehyde: Similar in structure but lacks the cyclopentanecarbonyl group.
Cyclopentanecarboxylic acid: Contains a cyclopentanecarbonyl group but lacks the thiocarbonyl group.
Uniqueness
4-(Cyclopentanecarbonyl)thiobenzaldehyde is unique due to the combination of the thiocarbonyl group and the cyclopentanecarbonyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H14OS |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-(cyclopentanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H14OS/c14-13(11-3-1-2-4-11)12-7-5-10(9-15)6-8-12/h5-9,11H,1-4H2 |
InChI Key |
LZKOYBHFPUCQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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